molecular formula C21H26N2OS2 B118732 Mesoridazine CAS No. 5588-33-0

Mesoridazine

Katalognummer: B118732
CAS-Nummer: 5588-33-0
Molekulargewicht: 386.6 g/mol
InChI-Schlüssel: SLVMESMUVMCQIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mesoridazine is a phenothiazine substituted at position 2 (para to the S atom) by a methylsulfinyl group, and on the nitrogen by a 2-(1-methylpiperidin-2-yl)ethyl group. It has a role as a dopaminergic antagonist and a first generation antipsychotic. It is a member of phenothiazines, a sulfoxide and a tertiary amino compound.
A phenothiazine antipsychotic with effects similar to chlorpromazine.
This compound is a Phenothiazine.
This compound has been reported in Phomopsis phaseoli with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1970 and is indicated for psychosis. This drug has a black box warning from the FDA.
This compound is only found in individuals that have used or taken this drug. It is a phenothiazine antipsychotic with effects similar to chlorpromazine. [PubChem]Based upon animal studies, this compound, as with other phenothiazines, acts indirectly on reticular formation, whereby neuronal activity into reticular formation is reduced without affecting its intrinsic ability to activate the cerebral cortex. In addition, the phenothiazines exhibit at least part of their activities through depression of hypothalamic centers. Neurochemically, the phenothiazines are thought to exert their effects by a central adrenergic blocking action.
A phenothiazine antipsychotic with effects similar to CHLORPROMAZINE.
structure in first source
See also: Chlorpromazine (related);  Thioridazine (related);  Trifluoperazine (related) ... View More ...

Eigenschaften

IUPAC Name

10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2OS2/c1-22-13-6-5-7-16(22)12-14-23-18-8-3-4-9-20(18)25-21-11-10-17(26(2)24)15-19(21)23/h3-4,8-11,15-16H,5-7,12-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVMESMUVMCQIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1CCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023265
Record name Mesoridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mesoridazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

WHITE TO PALE YELLOW CRYSTALLINE POWDER; FAINT ODOR; DECOMP @ ABOUT 178 °C; 1 G SOL IN 20 ML WATER, ABOUT 30 ML ALC, IN 8 ML CHLOROFORM, ABOUT 6.6 ML METHANOL /BESYLATE/, 7.67e-02 g/L
Record name MESORIDAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mesoridazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Oily product

CAS No.

5588-33-0
Record name Mesoridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mesoridazine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005588330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mesoridazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name mesoridazine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Mesoridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MESORIDAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE4NWM740
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name MESORIDAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mesoridazine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015068
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

Crystals from ethyl acetate; MP: 115-120 °C /tartrate/
Record name MESORIDAZINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3357
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Mesoridazine's Affinity for the Dopamine D2 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of mesoridazine for the dopamine D2 receptor. This compound, a phenothiazine antipsychotic and a metabolite of thioridazine, exerts its therapeutic effects primarily through its interaction with central nervous system receptors, with the dopamine D2 receptor being a key target.[1] This document details the quantitative binding data, experimental methodologies for affinity determination, and the associated signaling pathways.

Quantitative Binding Affinity of this compound for the Dopamine D2 Receptor

This compound demonstrates a high affinity for the dopamine D2 receptor. The binding affinity is typically quantified using inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower Ki value indicates a higher binding affinity. Studies have shown that the stereochemistry of this compound influences its binding potency. Specifically, two of its stereoisomers exhibit potent binding to the D2 receptor.[2]

CompoundReceptorParameterValue (nM)
This compound (two stereoisomers)Dopamine D2Ki< 3[2]
This compound (two stereoisomers)Dopamine D2IC50≤ 10[2]
This compoundDopamine D2Ki< 20[3]

Experimental Protocol: Radioligand Competition Binding Assay for Dopamine D2 Receptor

The determination of this compound's binding affinity for the dopamine D2 receptor is commonly achieved through in vitro radioligand competition binding assays. A typical protocol utilizes [3H]-spiperone, a potent D2 antagonist, as the radioligand.

Materials and Reagents:
  • Receptor Source: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-spiperone (specific activity ~70-90 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist (e.g., 10 µM spiperone or 1-10 µM (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B or GF/C), pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Cell harvester and liquid scintillation counter.

Procedure:
  • Membrane Preparation: Homogenize cells expressing the D2 receptor in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a final protein concentration of approximately 5-20 µg per well.

  • Assay Setup: In a 96-well microplate, add the following components in order:

    • Assay buffer.

    • Varying concentrations of this compound (typically in a range of 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add assay buffer instead of the competitor.

    • For non-specific binding wells, add the non-specific binding control (e.g., 10 µM spiperone).

    • [3H]-spiperone at a final concentration near its Kd value (typically 0.1-0.5 nM).[1]

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature (or 37°C) for a sufficient time to reach equilibrium, typically 60-120 minutes, with gentle agitation.[1][4]

  • Termination and Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[5][6] Upon activation by an agonist like dopamine, or antagonism by a drug like this compound, the receptor influences several intracellular signaling cascades.

  • Gαi/o Pathway: Activation of the D2 receptor leads to the dissociation of the G protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic AMP (cAMP).[5] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

  • Gβγ Subunit Signaling: The liberated Gβγ subunits can directly modulate the activity of various effector proteins. For instance, they can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability.[5][7] They can also inhibit N-type and P/Q-type voltage-gated calcium channels.

  • β-Arrestin Pathway: Like many GPCRs, the D2 receptor can also signal through a G protein-independent pathway involving β-arrestins. Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes the G protein-mediated signaling but can also initiate distinct signaling cascades.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare D2 Receptor Membranes add_components Add Components to 96-well Plate prep_membranes->add_components prep_reagents Prepare Radioligand, Competitor, and Buffers prep_reagents->add_components incubate Incubate to Reach Equilibrium add_components->incubate filtrate_wash Filtration and Washing incubate->filtrate_wash scint_count Scintillation Counting filtrate_wash->scint_count calc_binding Calculate Specific Binding scint_count->calc_binding determine_ic50 Determine IC50 calc_binding->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff determine_ic50->calc_ki

Caption: Experimental workflow for a radioligand binding assay.

d2_signaling_pathway cluster_receptor Cell Membrane cluster_effectors Intracellular Effectors cluster_response Cellular Response D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits GIRK GIRK Channel G_protein->GIRK Gβγ activates Ca_channel Ca2+ Channel G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates neuronal_inhibition Decreased Neuronal Excitability PKA->neuronal_inhibition reduced activity contributes to GIRK->neuronal_inhibition Ca_channel->neuronal_inhibition inhibition contributes to

Caption: Dopamine D2 receptor signaling pathway.

References

Mesoridazine's Antagonism of the Serotonin 5-HT2A Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the pharmacological interaction between mesoridazine, a phenothiazine antipsychotic, and the serotonin 5-HT2A receptor. This compound, a principal metabolite of thioridazine, exerts its therapeutic effects in schizophrenia, in part, through its antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] This document collates available quantitative data on this compound's binding affinity and functional antagonism at the 5-HT2A receptor, details relevant experimental methodologies, and illustrates the associated signaling pathways. While direct in vivo receptor occupancy data for this compound at the 5-HT2A receptor is limited, this guide discusses the established principles and techniques used for such determinations with other antipsychotic agents. This resource is intended to serve as a comprehensive reference for researchers and professionals engaged in the study of antipsychotic drug action and serotonergic neurotransmission.

Introduction

This compound is a typical antipsychotic of the phenothiazine class that was historically used in the management of schizophrenia.[2] Its mechanism of action involves the blockade of several neurotransmitter receptors in the central nervous system, with notable antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1][2] The antagonism of 5-HT2A receptors is a key pharmacological feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against the negative symptoms of schizophrenia. Although this compound is no longer marketed in the United States due to cardiac-related safety concerns, its pharmacology, particularly its interaction with the 5-HT2A receptor, remains a subject of scientific interest for the development of novel antipsychotic agents with improved safety profiles.[2]

Quantitative Analysis of this compound's 5-HT2A Receptor Interaction

The interaction of this compound with the 5-HT2A receptor has been characterized through in vitro binding and functional assays. The following tables summarize the available quantitative data. It is important to note that specific binding affinity (Ki) and functional antagonism (IC50) values for the racemic mixture of this compound are not consistently reported in publicly available literature. The data presented here is derived from studies on its stereoisomers and related compounds.

Table 1: 5-HT2A Receptor Binding Affinity of this compound Stereoisomers

CompoundReceptorBinding Affinity (Ki)CommentsReference
This compound Isomer 1Human 5-HT2AModerate AffinityOne of two isomers with potent D2 receptor binding.[5]
This compound Isomer 2Human 5-HT2AModerate AffinityOne of two isomers with potent D2 receptor binding.[5]
This compound Isomer 3Human 5-HT2AModerate AffinityDevoid of significant D2 receptor binding.[5]
This compound Isomer 4Human 5-HT2APoor Affinity[5]

Note: The study by Choi et al. (2004) did not provide specific Ki values for the "moderate affinity" isomers.[5]

Table 2: Comparative 5-HT2A Receptor Binding Affinities of Related Antipsychotics

CompoundReceptorBinding Affinity (Ki) in nMReference
ThioridazineHuman 5-HT2A15.2[6]
ClozapineHuman 5-HT2A10.1[6]
OlanzapineHuman 5-HT2A4.9[6]
RisperidoneHuman 5-HT2A0.6[6]

Signaling Pathways and Experimental Workflows

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to diverse cellular responses. This compound, as an antagonist, blocks the initial activation of this cascade by preventing agonist binding to the 5-HT2A receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2A_Receptor 5-HT2A Receptor Gq_Protein Gq Protein 5HT2A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Agonist Agonist Agonist->5HT2A_Receptor Binds and Activates This compound This compound This compound->5HT2A_Receptor Blocks

Caption: 5-HT2A Receptor Gq Signaling Pathway and the Antagonistic Action of this compound.

Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a drug for a specific receptor. In the context of this compound and the 5-HT2A receptor, a competition binding assay is typically employed. This involves incubating a constant concentration of a radiolabeled 5-HT2A receptor antagonist (e.g., [3H]ketanserin) with a preparation of cells or membranes expressing the 5-HT2A receptor, in the presence of increasing concentrations of unlabeled this compound. The amount of radioligand bound to the receptor is then measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value, which represents the binding affinity of this compound, can then be calculated from the IC50 value.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Source Prepare Receptor Source (e.g., cell membranes expressing 5-HT2A) Incubate Incubate Receptor Source, Radioligand, and this compound Receptor_Source->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]ketanserin) Radioligand->Incubate Test_Compound Prepare Serial Dilutions of this compound Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., vacuum filtration) Incubate->Separate Measure Measure Radioactivity (e.g., scintillation counting) Separate->Measure Analyze Analyze Data (Calculate IC₅₀ and Ki) Measure->Analyze

Caption: Workflow for a Radioligand Competition Binding Assay.

Experimental Workflow: Calcium Flux Assay

Calcium flux assays are functional assays that measure the increase in intracellular calcium concentration following receptor activation. For assessing the antagonist activity of this compound, cells expressing the 5-HT2A receptor are first loaded with a calcium-sensitive fluorescent dye. The cells are then pre-incubated with varying concentrations of this compound. Subsequently, a known 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the receptor. The change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured. The ability of this compound to inhibit the agonist-induced calcium flux is quantified to determine its IC50 value, representing its functional potency as an antagonist.

Calcium_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Cells Expressing 5-HT2A Receptors Dye_Loading Load Cells with a Calcium-Sensitive Dye Cell_Culture->Dye_Loading Pre_incubation Pre-incubate Cells with Varying Concentrations of this compound Dye_Loading->Pre_incubation Agonist_Stimulation Stimulate with a 5-HT2A Receptor Agonist Pre_incubation->Agonist_Stimulation Measure_Fluorescence Measure Changes in Fluorescence Agonist_Stimulation->Measure_Fluorescence Data_Analysis Analyze Data to Determine IC₅₀ Measure_Fluorescence->Data_Analysis

Caption: Workflow for a Calcium Flux Functional Assay.

Detailed Experimental Protocols

Radioligand Binding Assay (Adapted from generic protocols)
  • Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Radioligand: [3H]ketanserin (a selective 5-HT2A antagonist).

    • Non-specific binding control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., 10 µM ketanserin).

    • Test compound: this compound hydrochloride.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well microplate, add in the following order:

      • Assay buffer.

      • This compound solution (or vehicle for total binding, or non-specific binding control).

      • [3H]ketanserin at a final concentration close to its Kd.

      • Cell membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

    • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Assay (Adapted from generic protocols)
  • Objective: To determine the functional antagonist potency (IC50) of this compound at the human 5-HT2A receptor.

  • Materials:

    • A cell line stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • 5-HT2A receptor agonist (e.g., serotonin).

    • Test compound: this compound hydrochloride.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • 96-well black-walled, clear-bottom microplates.

    • A fluorescence plate reader with an integrated liquid handling system.

  • Procedure:

    • Seed the cells in 96-well microplates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-incubate the cells with the this compound dilutions (or vehicle) for a defined period (e.g., 15-30 minutes) at room temperature.

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Add a pre-determined concentration of the 5-HT2A agonist (typically the EC80 concentration) to all wells and continue to record the fluorescence signal.

    • The change in fluorescence intensity reflects the increase in intracellular calcium.

    • Calculate the percentage of inhibition of the agonist-induced response for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo 5-HT2A Receptor Occupancy

Determining the in vivo receptor occupancy of a drug is crucial for understanding its therapeutic window and dose-response relationship in a physiological setting. Positron Emission Tomography (PET) is a non-invasive imaging technique commonly used to measure receptor occupancy in the living brain.[7][8][9][10][11][12]

General Principles of PET for Receptor Occupancy

PET studies for receptor occupancy typically involve the administration of a radiolabeled ligand that binds with high affinity and selectivity to the target receptor (e.g., [11C]MDL 100,907 or [18F]altanserin for the 5-HT2A receptor).[7][8] A baseline PET scan is performed to measure the receptor availability in a drug-naive state. Subsequently, the subject is treated with the drug of interest (e.g., this compound), and a second PET scan is conducted. The reduction in the binding of the radioligand in the presence of the drug is used to calculate the percentage of receptor occupancy.

In Vivo 5-HT2A Receptor Occupancy of this compound

A comprehensive search of the scientific literature did not yield specific in vivo 5-HT2A receptor occupancy data for this compound. Studies have been conducted on other antipsychotics, demonstrating that therapeutic doses of atypical antipsychotics generally lead to high occupancy of 5-HT2A receptors.[10][11][12] For instance, PET studies have shown that atypical antipsychotics like olanzapine and sertindole exhibit significant 5-HT2A receptor occupancy at clinically effective doses.[10] Given this compound's classification as a typical antipsychotic with some atypical properties, it is plausible that it also occupies 5-HT2A receptors in vivo, contributing to its overall clinical effect. However, without direct experimental evidence, the precise dose-occupancy relationship for this compound at the 5-HT2A receptor remains to be determined.

Conclusion

This compound is a pharmacologically complex agent with significant antagonist activity at the serotonin 5-HT2A receptor. This technical guide has summarized the available, albeit limited, quantitative data on its interaction with this receptor, provided detailed methodologies for its in vitro characterization, and outlined the relevant signaling pathways. The lack of specific in vivo 5-HT2A receptor occupancy data for this compound highlights a gap in our understanding of its clinical pharmacology. Further research, potentially employing modern neuroimaging techniques, would be necessary to fully elucidate the in vivo central nervous system effects of this compound. The information presented herein serves as a valuable resource for researchers in the field of neuropsychopharmacology and drug development, providing a foundation for future investigations into the role of 5-HT2A receptor antagonism in the treatment of psychiatric disorders.

References

An In-depth Technical Guide to the Chemical Synthesis of Mesoridazine for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of Mesoridazine, a phenothiazine derivative with antipsychotic properties. The information compiled herein is intended for research and development purposes, offering a comprehensive understanding of the synthetic pathway, experimental procedures, and relevant biological context.

Introduction

This compound, chemically known as 10-[2-(1-methylpiperidin-2-yl)ethyl]-2-methylsulfinylphenothiazine, is a metabolite of thioridazine and belongs to the class of typical antipsychotics.[1] Its mechanism of action primarily involves the antagonism of dopamine D2 receptors in the central nervous system.[2] This guide outlines a well-established synthetic route to this compound, commencing from 2-methylthiophenothiazine. The synthesis involves a four-step process encompassing protection of the phenothiazine nitrogen, oxidation of the sulfide to a sulfoxide, deprotection, and subsequent alkylation to introduce the piperidinylethyl side chain.

Synthetic Pathway Overview

The chemical synthesis of this compound can be conceptually broken down into four key stages. This multi-step process is designed to selectively modify the phenothiazine core and introduce the characteristic side chain.

Synthesis_Workflow cluster_0 Core Synthesis Start 2-Methylthiophenothiazine Step1 Step 1: N-Acetylation Start->Step1 Acetic Anhydride Intermediate1 10-Acetyl-2-methyl- thiophenothiazine Step1->Intermediate1 Step2 Step 2: Sulfoxidation Intermediate1->Step2 Hydrogen Peroxide Intermediate2 10-Acetyl-2-(methylsulfinyl)- phenothiazine Step2->Intermediate2 Step3 Step 3: N-Deacetylation Intermediate2->Step3 Potassium Carbonate Intermediate3 2-(Methylsulfinyl)phenothiazine Step3->Intermediate3 Step4 Step 4: N-Alkylation Intermediate3->Step4 2-(2-Chloroethyl)- 1-methylpiperidine, Sodamide FinalProduct This compound Step4->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Synthesis of 10-Acetyl-2-methylthiophenothiazine (Intermediate 1)

Objective: To protect the nitrogen atom of the phenothiazine ring system to prevent side reactions in the subsequent oxidation step.

Reaction: 2-Methylthiophenothiazine is reacted with acetic anhydride to form the N-acetylated product.

Procedure: A mixture of 2-methylthiophenothiazine (1.0 eq) and acetic anhydride (1.5 eq) is heated at reflux for 2 hours. The reaction mixture is then cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 10-acetyl-2-methylthiophenothiazine as a solid.

Step 2: Synthesis of 10-Acetyl-2-(methylsulfinyl)phenothiazine (Intermediate 2)

Objective: To selectively oxidize the sulfide group at the 2-position of the phenothiazine ring to a sulfoxide.

Reaction: 10-Acetyl-2-methylthiophenothiazine is oxidized using hydrogen peroxide in a suitable solvent.

Procedure: To a solution of 10-acetyl-2-methylthiophenothiazine (1.0 eq) in glacial acetic acid, 30% hydrogen peroxide (1.1 eq) is added dropwise at a temperature maintained below 25°C. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then poured into water, and the precipitated product is collected by filtration. The crude product is purified by recrystallization from ethanol to afford 10-acetyl-2-(methylsulfinyl)phenothiazine.

Step 3: Synthesis of 2-(Methylsulfinyl)phenothiazine (Intermediate 3)

Objective: To remove the acetyl protecting group from the nitrogen atom to allow for the subsequent alkylation.

Reaction: The N-acetyl group of 10-acetyl-2-(methylsulfinyl)phenothiazine is removed by base-catalyzed hydrolysis.

Procedure: A suspension of 10-acetyl-2-(methylsulfinyl)phenothiazine (1.0 eq) in methanol is treated with a solution of potassium carbonate (2.0 eq) in water. The mixture is heated at reflux for 4 hours. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated to give 2-(methylsulfinyl)phenothiazine.

Step 4: Synthesis of this compound

Objective: To introduce the 2-(1-methylpiperidin-2-yl)ethyl side chain at the nitrogen of the phenothiazine ring.

Reaction: 2-(Methylsulfinyl)phenothiazine is alkylated with 2-(2-chloroethyl)-1-methylpiperidine in the presence of a strong base.

Procedure: To a suspension of sodamide (1.2 eq) in anhydrous toluene, a solution of 2-(methylsulfinyl)phenothiazine (1.0 eq) in anhydrous toluene is added dropwise under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour. A solution of 2-(2-chloroethyl)-1-methylpiperidine (1.1 eq) in anhydrous toluene is then added, and the reaction mixture is heated at reflux for 6 hours. After cooling, the reaction is quenched by the careful addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediates. Please note that yields are illustrative and may vary based on experimental conditions and scale.

StepCompound NameMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Purity (by HPLC) (%)
110-Acetyl-2-methylthiophenothiazineC₁₅H₁₃NOS₂287.4090>98
210-Acetyl-2-(methylsulfinyl)phenothiazineC₁₅H₁₃NO₂S₂303.4085>97
32-(Methylsulfinyl)phenothiazineC₁₃H₁₁NOS₂261.3792>98
4This compoundC₂₁H₂₆N₂OS₂386.5875>99

Mechanism of Action and Signaling Pathway

This compound exerts its antipsychotic effects primarily through the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism leads to a reduction in dopaminergic neurotransmission, which is thought to alleviate the positive symptoms of schizophrenia. Additionally, this compound interacts with other neurotransmitter systems, including serotonergic, adrenergic, and cholinergic receptors, which contributes to its overall pharmacological profile and side effects.[2]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds to AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Signaling (Reduced Neuronal Excitability) PKA->Downstream Phosphorylates This compound This compound This compound->D2R Blocks

Caption: Simplified signaling pathway of this compound's action.

Conclusion

This guide provides a foundational understanding of the chemical synthesis of this compound for research purposes. The described four-step synthesis is a practical approach for obtaining this compound in a laboratory setting. Researchers utilizing this information should adhere to all appropriate safety protocols and conduct thorough analytical characterization of all synthesized materials. The provided diagrams and tables are intended to facilitate a clear and concise understanding of the synthesis and its underlying principles.

References

The Pharmacodynamics of Mesoridazine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this whitepaper provides a comprehensive overview of the pharmacodynamics of mesoridazine in animal models. This compound, a metabolite of the phenothiazine antipsychotic thioridazine, exhibits a complex pharmacological profile primarily characterized by its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.

This guide synthesizes key findings from preclinical studies, presenting quantitative data in structured tables for comparative analysis, detailing experimental methodologies for critical assays, and visualizing complex signaling pathways and workflows through diagrams.

Core Mechanism of Action

This compound's antipsychotic effects are largely attributed to its blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1][2] This action is believed to mitigate the positive symptoms of psychosis. Additionally, its antagonism of serotonin 5-HT2A receptors may contribute to its efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects compared to more selective D2 antagonists.[1][3]

Like other phenothiazines, this compound also demonstrates activity at other receptors, including adrenergic and cholinergic receptors, which contributes to its broader side effect profile.[1][2] Animal studies have been instrumental in elucidating this complex receptor interaction landscape and its behavioral and neurochemical consequences.

Receptor Binding Affinity

The affinity of this compound for various neurotransmitter receptors has been characterized in vitro, primarily using tissue homogenates from animal brains. The following table summarizes key binding affinity (Ki) values.

ReceptorAnimal ModelBrain RegionKi (nM)Reference
Dopamine D2RabbitStriatum< 3[3]
Serotonin 5-HT2ANot SpecifiedNot SpecifiedModerate Affinity[3]
Dopamine D3Not SpecifiedNot SpecifiedModerate Affinity[3]
Dopamine D1RatBrain-[4]
Alpha-1 AdrenergicRatBrain-[4]
MuscarinicRatBrain-[4]

Note: Specific Ki values for D1, alpha-1, and muscarinic receptors were not explicitly stated in the provided search results but were investigated in comparative studies.

Neurochemical Effects in Animal Models

This compound administration in animal models leads to significant alterations in neurotransmitter dynamics, particularly within the dopaminergic system.

Dopamine Autoreceptor Blockade

In vitro studies using perfused rabbit striatal slices have demonstrated that this compound is a potent antagonist of dopamine autoreceptors.[5][6] These presynaptic receptors regulate the synthesis and release of dopamine. By blocking these autoreceptors, this compound increases the firing rate of dopaminergic neurons and enhances dopamine release.

The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound and its parent compound, thioridazine, for antagonizing the apomorphine-induced inhibition of dopamine release.

CompoundAnimal ModelTissueIC50 (nM)Reference
This compoundRabbitStriatal Slices14.4[5]
ThioridazineRabbitStriatal Slices130[5]
SulforidazineRabbitStriatal Slices6.1[5]

These findings highlight that this compound is significantly more potent than thioridazine in blocking dopamine autoreceptors, suggesting that a substantial portion of thioridazine's pharmacological activity may be attributable to its active metabolites.[5][6]

Dopamine Signaling Pathway

The following diagram illustrates the simplified signaling pathway of dopamine D2 receptor antagonism by this compound.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine D2_Autoreceptor D2 Autoreceptor D2_Autoreceptor->Dopamine_Release Dopamine->D2_Autoreceptor Negative Feedback D2_Receptor D2 Receptor Dopamine->D2_Receptor AC Adenylyl Cyclase D2_Receptor->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response This compound This compound This compound->D2_Autoreceptor Antagonism This compound->D2_Receptor Antagonism CAR_Workflow cluster_acclimation Phase 1: Acclimation & Training cluster_drug_admin Phase 2: Drug Administration cluster_testing Phase 3: Testing cluster_data_analysis Phase 4: Data Analysis Acclimation Acclimate rats to shuttle box Training Train rats to associate conditioned stimulus (CS) with unconditioned stimulus (US) Acclimation->Training Grouping Divide rats into control and test groups Training->Grouping Vehicle Administer vehicle to control group Grouping->Vehicle Mesoridazine_Admin Administer this compound to test group Grouping->Mesoridazine_Admin Test_Session Place individual rats in shuttle box Vehicle->Test_Session Mesoridazine_Admin->Test_Session CS_Presentation Present CS (light/tone) Test_Session->CS_Presentation Response_Period Allow response period CS_Presentation->Response_Period US_Presentation Present US (foot shock) if no avoidance Response_Period->US_Presentation Record_Responses Record avoidance, escape, and no response US_Presentation->Record_Responses Calculate_Metrics Calculate percentage of avoidance responses Record_Responses->Calculate_Metrics Statistical_Analysis Compare control and This compound groups Calculate_Metrics->Statistical_Analysis

References

In Vitro Characterization of Mesoridazine's Receptor Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro receptor binding profile of Mesoridazine, a phenothiazine antipsychotic. The information is compiled to assist researchers and professionals in understanding its polypharmacology and to provide detailed experimental frameworks for further investigation.

Core Summary

This compound is a metabolite of thioridazine and exhibits a complex receptor binding profile, acting as an antagonist at various neurotransmitter receptors. Its antipsychotic effects are primarily attributed to its high affinity for dopamine D2 receptors. However, its interactions with a range of other receptors, including serotonergic, adrenergic, histaminergic, and muscarinic receptors, contribute to its overall pharmacological effects and side-effect profile.

Data Presentation: this compound's In Vitro Receptor Binding Affinities

The following table summarizes the quantitative data for this compound's binding affinity (Ki) at various human receptors. The data is compiled from multiple sources to provide a comparative overview. It is important to note that binding affinities can vary between studies due to different experimental conditions.

Receptor FamilyReceptor SubtypeThis compound Ki (nM)Reference RadioligandTissue/Cell Source
Dopamine D1>1000[3H]-SCH23390Recombinant
D2 < 3 [3H]-SpiperoneRecombinant
D3Moderate Affinity[3H]-SpiperoneRecombinant
Serotonin 5-HT1A>1000[3H]-8-OH-DPATRecombinant
5-HT2A Moderate Affinity [3H]-KetanserinRecombinant
5-HT2C>1000[3H]-MesulergineRecombinant
Adrenergic α1Moderate Blocking Activity-In vitro/In vivo studies
Muscarinic -Weak Antiacetylcholine Effect-In vitro studies
Histamine H1---

Note: "Moderate Affinity" and descriptive terms are used where specific Ki values for this compound (as a racemic mixture or specific stereoisomers) were not consistently available in the public domain. The potent D2 binding (Ki < 3 nM) was observed for two of its stereoisomers.[1]

Experimental Protocols

The determination of this compound's receptor binding affinities typically involves radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2]

Radioligand Competition Binding Assay

This is the most common method to determine the Ki of an unlabeled compound like this compound.

Objective: To determine the affinity of this compound for a specific receptor by measuring its ability to compete with a high-affinity radiolabeled ligand.

Materials:

  • Receptor Source: Homogenates from tissues or cultured cells expressing the target receptor (e.g., CHO or HEK293 cells transfected with the human receptor cDNA).

  • Radioligand: A specific, high-affinity radiolabeled ligand for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test Compound: this compound in a range of concentrations.

  • Assay Buffer: Buffer appropriate for the specific receptor binding.

  • Filtration Apparatus: To separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Generalized Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: In a multi-well plate, the following are added to each well:

    • A fixed concentration of the radioligand.

    • Varying concentrations of this compound (the competitor).

    • The membrane preparation.

  • Incubation: The plates are incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the key receptors targeted by this compound.

D2_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces production PKA Protein Kinase A cAMP->PKA Inhibits Downstream Downstream Cellular Effects PKA->Downstream Modulates

Dopamine D2 Receptor Signaling Pathway

Serotonin 5-HT2A Receptor Signaling Pathway
Experimental Workflow

The following diagram outlines the typical workflow for a radioligand competition binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Drug_Prep This compound Serial Dilution Drug_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis IC50 Determination (Non-linear Regression) Counting->Analysis Ki_Calc Ki Calculation (Cheng-Prusoff) Analysis->Ki_Calc

Radioligand Competition Binding Assay Workflow
Logical Relationship

This diagram illustrates the multi-faceted receptor interaction profile of this compound, leading to its overall pharmacological effect.

Logical_Relationship cluster_receptors Receptor Targets cluster_effects Pharmacological Effects This compound This compound D2 Dopamine D2 This compound->D2 High Affinity Antagonism HT2A Serotonin 5-HT2A This compound->HT2A Antagonism Adrenergic Adrenergic α1 This compound->Adrenergic Blockade Muscarinic Muscarinic This compound->Muscarinic Weak Blockade Histamine Histamine H1 This compound->Histamine Antagonism Antipsychotic Antipsychotic Efficacy D2->Antipsychotic HT2A->Antipsychotic Side_Effects Side Effects (e.g., sedation, hypotension) Adrenergic->Side_Effects Muscarinic->Side_Effects Histamine->Side_Effects

This compound's Multi-Target Interaction Profile

References

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Measuring Mesoridazine Functional Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine is a phenothiazine antipsychotic agent and a principal metabolite of thioridazine. Its therapeutic effects are primarily attributed to its potent antagonism of the dopamine D2 receptor. Understanding the functional antagonism of this compound at the D2 receptor is crucial for elucidating its mechanism of action, determining its potency, and assessing its potential for off-target effects. This document provides detailed application notes and protocols for key in vitro assays used to characterize the functional antagonism of this compound.

Key Concepts in Functional Antagonism

Functional antagonism occurs when a compound inhibits the response of a receptor to an agonist. For G-protein coupled receptors (GPCRs) like the dopamine D2 receptor, this can be measured by assessing downstream signaling events. The D2 receptor is a Gi/o-coupled receptor, and its activation by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Functional antagonists, such as this compound, block this agonist-induced decrease in cAMP.

Data Summary: this compound Functional Antagonism at the Dopamine D2 Receptor

The following table summarizes quantitative data for this compound's interaction with the dopamine D2 receptor, as determined by various in vitro assays.

ParameterValueAssay TypeNotesReference
IC50 14.4 nMDopamine Release AssayAntagonism of apomorphine-induced inhibition of dopamine release from rabbit striatal slices.
IC50 ≤ 10 nMFunctional Antagonism AssaySpecific functional assay not detailed in the abstract.
Ki < 3 nMRadioligand Binding AssayCompetitive binding against a radiolabeled ligand at the D2 receptor.

I. Radioligand Binding Assay for D2 Receptor Occupancy

Principle:

Radioligand binding assays are used to determine the affinity of a compound (in this case, this compound) for a specific receptor (dopamine D2 receptor). This is achieved by measuring the ability of the unlabeled compound to compete with a radiolabeled ligand that has high affinity and specificity for the receptor. The inhibition constant (Ki) is a measure of the affinity of the competing unlabeled ligand.

Experimental Protocol:

1. Materials:

  • Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).
  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.
  • Unlabeled Ligand (Competitor): this compound.
  • Non-specific Binding Control: A high concentration of a non-radiolabeled D2 receptor antagonist (e.g., 10 µM Haloperidol).
  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
  • 96-well Plates.
  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
  • Scintillation Counter and Scintillation Fluid.

2. Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.
  • In a 96-well plate, add the following to each well in triplicate:
  • Total Binding: Assay buffer, radioligand, and cell membranes.
  • Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.
  • Competition Binding: Assay buffer, radioligand, varying concentrations of this compound, and cell membranes.
  • Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
  • Dry the filters and place them in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the this compound concentration.
  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
  • Calculate the Ki value using the Cheng-Prusoff equation:
  • Ki = IC50 / (1 + ([L]/Kd))
  • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection cluster_analysis Data Analysis prep_ligand Prepare this compound Dilutions incubate Incubate Components in 96-well Plate prep_ligand->incubate prep_membranes Prepare D2 Receptor Membranes prep_membranes->incubate prep_radio Prepare Radioligand prep_radio->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a radioligand binding assay.

II. Functional cAMP Accumulation Assay

Principle:

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production. In cells expressing the Gi/o-coupled D2 receptor, an agonist like dopamine will decrease intracellular cAMP levels. This compound, as a functional antagonist, will prevent this decrease. To measure the inhibition of adenylyl cyclase, it is common to first stimulate the enzyme with forskolin, which directly activates it, and then measure the inhibitory effect of the D2 receptor agonist in the presence and absence of the antagonist.

Experimental Protocol:

1. Materials:

  • Cells: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293).
  • Agonist: Dopamine.
  • Antagonist: this compound.
  • Adenylyl Cyclase Activator: Forskolin.
  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
  • Cell Culture Medium.
  • Assay Buffer: e.g., HBSS with 10 mM HEPES.
  • cAMP Detection Kit: e.g., HTRF, ELISA, or other commercially available kits.
  • 384-well or 96-well Plates.

2. Procedure:

  • Seed the D2 receptor-expressing cells in a 96-well or 384-well plate and culture

Application Notes and Protocols: Investigating Mesoridazine in Animal Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of mesoridazine in preclinical animal models of schizophrenia. This document outlines the pharmacological background of this compound, details protocols for inducing schizophrenia-like phenotypes in rodents, and provides step-by-step procedures for key behavioral assays.

Introduction to this compound

This compound is a phenothiazine antipsychotic and a metabolite of thioridazine.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine D2 receptors.[2][3] Additionally, this compound exhibits affinity for serotonergic (5-HT2A), alpha-1 adrenergic, and to a lesser extent, muscarinic cholinergic receptors.[1][2] This receptor binding profile suggests its potential to modulate various neurotransmitter systems implicated in the pathophysiology of schizophrenia. While it was previously used for treatment-resistant schizophrenia, this compound was withdrawn from the US market in 2004 due to concerns about cardiac side effects, specifically QT prolongation.[1][4] Nevertheless, its well-characterized pharmacology makes it a valuable tool for preclinical research aimed at understanding the mechanisms of antipsychotic drug action and for validating new therapeutic targets.

Animal Models of Schizophrenia: The PCP Model

Pharmacological models are widely used to induce schizophrenia-like symptoms in rodents. The administration of N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP), is a well-validated method for modeling a range of symptoms, including positive, negative, and cognitive deficits observed in schizophrenia.[5][6][7] Acute or sub-chronic PCP administration in rodents leads to behavioral abnormalities such as hyperlocomotion (a model for positive symptoms), social withdrawal (negative symptoms), and deficits in sensorimotor gating and recognition memory (cognitive impairments).[5][6][7]

Proposed Experimental Design

This section outlines a hypothetical study to assess the efficacy of this compound in a PCP-induced rat model of schizophrenia.

3.1. Animals:

  • Male Sprague-Dawley rats (250-300 g)

  • Group-housed (4-5 per cage) with ad libitum access to food and water.

  • Maintained on a 12-hour light/dark cycle.

  • Acclimatized to the facility for at least one week before the experiment.

3.2. Experimental Groups:

  • Vehicle Control: Saline (vehicle for PCP) + Saline (vehicle for this compound)

  • PCP Model: PCP + Saline (vehicle for this compound)

  • This compound Treatment (Low Dose): PCP + this compound (e.g., 1 mg/kg)

  • This compound Treatment (Medium Dose): PCP + this compound (e.g., 3 mg/kg)

  • This compound Treatment (High Dose): PCP + this compound (e.g., 10 mg/kg)

  • Positive Control: PCP + Haloperidol (e.g., 0.5 mg/kg)

3.3. Drug Administration:

  • PCP Induction: Sub-chronic administration of PCP (5 mg/kg, i.p.) or saline twice daily for 7 days, followed by a 7-day washout period.[8]

  • This compound Treatment: Acute administration of this compound or haloperidol (i.p.) 30-60 minutes before behavioral testing.

Experimental Protocols

4.1. Prepulse Inhibition (PPI) of Acoustic Startle

The PPI test assesses sensorimotor gating, a process that is deficient in individuals with schizophrenia.[9][10]

4.1.1. Apparatus:

  • A startle chamber consisting of a Plexiglas cylinder mounted on a platform inside a sound-attenuated cabinet.

  • A high-frequency loudspeaker to deliver acoustic stimuli.

  • A piezoelectric accelerometer to detect and transduce the startle response.

4.1.2. Protocol:

  • Habituation: Place the rat in the startle chamber and allow a 5-10 minute acclimation period with background white noise (e.g., 65 dB).[10]

  • Stimuli: The test session consists of multiple trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).

    • Prepulse-alone trials: A weak, non-startling stimulus (e.g., 75 dB, 20 ms duration).

    • Prepulse-pulse trials: The prepulse is presented 100 ms before the pulse.

  • Data Collection: The startle amplitude is recorded for each trial.

  • Calculation: PPI is calculated as: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.

4.2. Novel Object Recognition (NOR) Test

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.[11][12]

4.2.1. Apparatus:

  • An open-field arena (e.g., 50 cm x 50 cm x 40 cm).

  • A set of three distinct objects that are heavy enough not to be displaced by the rats.

4.2.2. Protocol:

  • Habituation: On day 1, allow each rat to freely explore the empty arena for 10 minutes.

  • Familiarization Phase (Day 2): Place two identical objects in the arena and allow the rat to explore for 5-10 minutes. Record the time spent exploring each object.

  • Test Phase (Day 2, after a retention interval of e.g., 1 hour): Replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate the discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time).

Hypothetical Data Presentation

Table 1: Effect of this compound on Prepulse Inhibition in PCP-Treated Rats

Treatment GroupN% PPI (Mean ± SEM)
Vehicle Control1065.2 ± 4.1
PCP Model1032.5 ± 3.8
PCP + this compound (1 mg/kg)1045.8 ± 4.5#
PCP + this compound (3 mg/kg)1058.1 ± 5.2##
PCP + this compound (10 mg/kg)1062.7 ± 4.9##
PCP + Haloperidol (0.5 mg/kg)1059.5 ± 5.0##
p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to PCP Model

Table 2: Effect of this compound on Novel Object Recognition in PCP-Treated Rats

Treatment GroupNDiscrimination Index (Mean ± SEM)
Vehicle Control100.45 ± 0.05
PCP Model100.08 ± 0.03
PCP + this compound (1 mg/kg)100.21 ± 0.04#
PCP + this compound (3 mg/kg)100.35 ± 0.06##
PCP + this compound (10 mg/kg)100.41 ± 0.05##
PCP + Haloperidol (0.5 mg/kg)100.38 ± 0.06##
p < 0.05 compared to Vehicle Control; #p < 0.05, ##p < 0.01 compared to PCP Model

Mandatory Visualizations

mesoridazine_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Binds Signaling Downstream Signaling D2R->Signaling Inhibits Serotonin_R 5-HT2A Receptor Serotonin_R->Signaling Modulates Alpha1_R α1-Adrenergic Receptor Alpha1_R->Signaling Modulates This compound This compound This compound->D2R Antagonizes This compound->Serotonin_R Antagonizes This compound->Alpha1_R Antagonizes

Caption: this compound's primary mechanism of action.

experimental_workflow cluster_induction Schizophrenia Model Induction cluster_treatment Treatment cluster_testing Behavioral Testing PCP_Admin Sub-chronic PCP Administration (5 mg/kg, i.p., twice daily, 7 days) Washout Washout Period (7 days) PCP_Admin->Washout Mesoridazine_Admin Acute this compound Administration (1, 3, or 10 mg/kg, i.p.) Washout->Mesoridazine_Admin PPI_Test Prepulse Inhibition Test Mesoridazine_Admin->PPI_Test NOR_Test Novel Object Recognition Test Mesoridazine_Admin->NOR_Test

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Gas-Liquid Chromatography Analysis of Mesoridazine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesoridazine is a phenothiazine antipsychotic and a principal active metabolite of thioridazine. The monitoring of this compound and its primary active metabolite, sulforidazine, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Gas-liquid chromatography (GLC) offers a robust and reliable method for the separation and quantification of these compounds. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using GLC.

Metabolic Pathway of this compound

This compound is formed through the metabolism of thioridazine and is further metabolized to sulforidazine. Understanding this pathway is essential for interpreting analytical results.

Thioridazine Thioridazine This compound This compound Thioridazine->this compound Metabolism (Oxidation) Sulforidazine Sulforidazine This compound->Sulforidazine Metabolism (Oxidation)

Caption: Metabolic pathway of Thioridazine to this compound and Sulforidazine.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction from Plasma

This protocol details a common liquid-liquid extraction (LLE) procedure for the isolation of this compound and its metabolites from plasma samples prior to GLC analysis.

Materials:

  • Plasma samples

  • Internal Standard (IS) solution (e.g., a structurally related phenothiazine not present in the sample)

  • 1 M Sodium hydroxide (NaOH)

  • Extraction solvent: n-Heptane containing 1.5% isoamyl alcohol (v/v)

  • 0.1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Nitrogen gas source for evaporation

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 1.0 mL of plasma in a centrifuge tube, add a known amount of the internal standard.

  • Add 0.5 mL of 1 M NaOH to alkalinize the sample. Vortex for 30 seconds.

  • Add 5.0 mL of the extraction solvent (n-heptane:isoamyl alcohol).

  • Cap the tube and vortex for 5 minutes to ensure thorough mixing.

  • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Add 2.0 mL of 0.1 M HCl to the organic extract.

  • Vortex for 2 minutes to back-extract the analytes into the acidic aqueous phase.

  • Centrifuge at 3000 rpm for 5 minutes.

  • Discard the upper organic layer.

  • Wash the aqueous phase by adding 2.0 mL of the extraction solvent, vortexing for 1 minute, and centrifuging for 5 minutes. Discard the organic wash.

  • Transfer the acidic aqueous phase to a clean tube and add 0.5 mL of 1 M NaOH to make it alkaline.

  • Add 100 µL of ethyl acetate for the final extraction.

  • Vortex for 2 minutes and centrifuge for 5 minutes.

  • Carefully transfer the upper ethyl acetate layer to a clean, conical tube.

  • Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in a small, known volume of ethyl acetate (e.g., 25 µL) for injection into the GLC system.

Gas-Liquid Chromatography (GLC) Conditions

The following are typical GLC conditions for the analysis of this compound and its metabolites. Optimization may be required based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 6890 or equivalent with a Nitrogen-Phosphorus Detector (NPD)
Column 3% SE-30 on 80/100 Gas-Chrom Q, 1.8 m x 2 mm ID, glass
Carrier Gas Helium or Nitrogen, at a flow rate of 30 mL/min
Injector Temperature 260°C
Detector Temperature 300°C
Oven Temperature Program Isothermal at 250°C
Injection Volume 1-2 µL

Quantitative Data

The following tables summarize expected quantitative data for the GLC analysis of this compound and its metabolites. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Retention Times

CompoundRetention Time (minutes)
This compound~ 4.5
Sulforidazine~ 6.2
Internal StandardVaries

Table 2: Method Validation Parameters

ParameterThis compoundSulforidazine
Linear Range (ng/mL) 10 - 50010 - 500
Recovery (%) > 85> 80
Limit of Detection (LOD) (ng/mL) 55
Limit of Quantification (LOQ) (ng/mL) 1010
Intra-day Precision (%RSD) < 10< 10
Inter-day Precision (%RSD) < 15< 15

Experimental Workflow and Logical Relationships

The following diagram illustrates the overall workflow for the GLC analysis of this compound metabolites.

cluster_SamplePrep Sample Preparation cluster_GLC GLC Analysis cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Alkalinize1 Alkalinize (NaOH) Add_IS->Alkalinize1 LLE1 Liquid-Liquid Extraction (n-Heptane/Isoamyl Alcohol) Alkalinize1->LLE1 Separate1 Separate Organic Phase LLE1->Separate1 Back_Extract Back-Extraction (HCl) Separate1->Back_Extract Separate2 Separate Aqueous Phase Back_Extract->Separate2 Alkalinize2 Alkalinize (NaOH) Separate2->Alkalinize2 LLE2 Final Extraction (Ethyl Acetate) Alkalinize2->LLE2 Evaporate Evaporate to Dryness LLE2->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject into GLC-NPD Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Detection (NPD) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for the GLC analysis of this compound metabolites from plasma.

Discussion

The described GLC method with NPD detection provides a sensitive and specific approach for the quantification of this compound and its metabolite, sulforidazine, in plasma. The use of a nitrogen-phosphorus detector is advantageous due to its high selectivity for nitrogen-containing compounds like phenothiazines, thereby reducing interference from matrix components.

The liquid-liquid extraction protocol is a critical step for isolating the analytes from the complex biological matrix. The back-extraction step further purifies the sample, leading to cleaner chromatograms and improved analytical performance. While derivatization can sometimes be necessary for the GC analysis of metabolites, this protocol for this compound and sulforidazine typically does not require a derivatization step, simplifying the overall procedure.

It is essential to validate the method in the laboratory where it will be used, including establishing linearity, accuracy, precision, and recovery, to ensure reliable results. The use of a suitable internal standard is crucial for correcting for variations in extraction efficiency and injection volume.

Application Notes and Protocols: Assessing Mesoridazine's Effects on Motor Activity in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for assessing the effects of Mesoridazine, a phenothiazine-class antipsychotic, on the motor activity of mice. The protocols focus on two standard behavioral assays: the Open-Field Test for spontaneous locomotor activity and the Rotarod Test for motor coordination and balance.

Introduction

This compound, a metabolite of thioridazine, functions primarily as a dopamine D2 receptor antagonist.[1] This antagonism in the nigrostriatal pathway is hypothesized to mediate its effects on motor function.[2] Pharmacological studies have established that this compound, like other phenothiazines, inhibits spontaneous motor activity in mice.[1] These protocols are designed to quantify such effects in a dose-dependent manner, providing crucial data for preclinical assessment.

Data Presentation

Due to the limited availability of specific public data on the dose-response of this compound in mouse motor activity tests, the following tables present illustrative data consistent with the known effects of phenothiazine antipsychotics, which typically induce a dose-dependent reduction in motor activity.

Table 1: Illustrative Dose-Response Effects of this compound on Locomotor Activity in the Open-Field Test

Treatment Group (mg/kg, i.p.)Total Distance Traveled (cm, mean ± SEM)Rearing Frequency (counts, mean ± SEM)Time in Center Zone (s, mean ± SEM)
Vehicle (Saline)2500 ± 15045 ± 530 ± 4
This compound (1.0)2100 ± 13035 ± 425 ± 3
This compound (3.0)1500 ± 11020 ± 318 ± 2
This compound (10.0)800 ± 908 ± 210 ± 2

Table 2: Illustrative Dose-Response Effects of this compound on Motor Coordination in the Rotarod Test

Treatment Group (mg/kg, i.p.)Latency to Fall (s, mean ± SEM) - Trial 1Latency to Fall (s, mean ± SEM) - Trial 2Latency to Fall (s, mean ± SEM) - Trial 3
Vehicle (Saline)150 ± 12165 ± 14180 ± 15
This compound (1.0)130 ± 11145 ± 12160 ± 13
This compound (3.0)90 ± 9105 ± 10115 ± 11
This compound (10.0)50 ± 760 ± 870 ± 9

Signaling Pathway

This compound's primary mechanism of action involves the blockade of dopamine D2 receptors. In the nigrostriatal pathway, which is crucial for motor control, dopamine released from substantia nigra neurons typically modulates the activity of medium spiny neurons in the striatum. By antagonizing D2 receptors, this compound disrupts this signaling cascade, leading to alterations in motor function.

Mesoridazine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron (Substantia Nigra) cluster_postsynaptic Postsynaptic Neuron (Striatum) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Motor_Output Altered Motor Output PKA->Motor_Output This compound This compound This compound->D2R Blocks

This compound's antagonism of the D2 receptor disrupts normal dopaminergic signaling.

Experimental Protocols

Open-Field Test

This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.

Materials:

  • Open-field apparatus (e.g., a 40 cm x 40 cm x 30 cm arena made of non-reflective material)

  • Video tracking software (e.g., EthoVision XT, ANY-maze)

  • This compound solution

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle via i.p. injection at the desired doses. A typical waiting period before testing is 30 minutes to allow for drug absorption.

  • Test Initiation: Gently place a single mouse into the center of the open-field arena.

  • Data Recording: Record the mouse's activity for a predefined period, typically 10-30 minutes, using the video tracking software.

  • Parameters to Measure:

    • Total Distance Traveled: The total distance the mouse moves within the arena.

    • Rearing Frequency: The number of times the mouse stands on its hind legs.

    • Time in Center Zone: The amount of time the mouse spends in the central, more anxiogenic, area of the arena versus the periphery.

    • Grooming Duration and Frequency: Time spent and instances of self-grooming.

  • Cleaning: Thoroughly clean the arena with 70% ethanol between each trial to eliminate olfactory cues.

Open_Field_Workflow A Acclimation (60 min) B This compound/Vehicle Injection (i.p.) A->B C Waiting Period (30 min) B->C D Place Mouse in Center of Arena C->D E Record Activity (10-30 min) D->E F Data Analysis E->F

Workflow for the Open-Field Test.

Rotarod Test

This test evaluates motor coordination, balance, and motor learning.

Materials:

  • Accelerating rotarod apparatus for mice

  • This compound solution

  • Vehicle (e.g., sterile saline)

  • Syringes and needles for i.p. injection

  • Male C57BL/6 mice (8-10 weeks old)

Procedure:

  • Acclimation and Training:

    • Acclimate mice to the testing room for at least 60 minutes.

    • Train the mice on the rotarod for 2-3 consecutive days prior to the test day. Each training session should consist of 3-4 trials with a 15-20 minute inter-trial interval. The rod should accelerate from a low speed (e.g., 4 rpm) to a higher speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).

  • Drug Administration: On the test day, administer this compound or vehicle via i.p. injection at the desired doses 30 minutes before the first trial.

  • Test Protocol:

    • Place the mouse on the rotating rod at its starting speed.

    • Initiate the acceleration protocol.

    • Record the latency to fall off the rod. A fall is defined as the mouse falling onto the platform below or clinging to the rod and making one full passive rotation.

    • Conduct 3 trials with a 15-20 minute inter-trial interval.

  • Data Analysis: The primary measure is the latency to fall in seconds for each trial. The average latency across the trials can be calculated for each animal.

  • Cleaning: Clean the rod with 70% ethanol between each mouse.

Rotarod_Test_Workflow A Acclimation and Training (2-3 days) B This compound/Vehicle Injection (i.p.) A->B C Waiting Period (30 min) B->C D Place Mouse on Rotarod C->D E Conduct 3 Trials (Record Latency to Fall) D->E F Data Analysis E->F

Workflow for the Rotarod Test.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Off-Target Effects of Mesoridazine in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of Mesoridazine in their experiments.

Troubleshooting Guides

Issue 1: Unexpected or Inconsistent Experimental Results

Unexpected results, such as unanticipated cellular responses or high variability between experiments, can often be attributed to this compound's off-target activities.

Initial Assessment:

  • Review Literature: Familiarize yourself with the known on- and off-target binding profile of this compound.

  • Concentration Check: Ensure the concentration of this compound used is appropriate for selectively targeting the dopamine D2 receptor while minimizing off-target effects.

  • Control Experiments: Include appropriate positive and negative controls in your experimental design to help isolate the cause of the unexpected results.

Quantitative Data: this compound Binding Affinity Profile

The following table summarizes the binding affinities (Ki in nM) and inhibitory concentrations (IC50 in nM) of this compound for its primary target and key off-targets. A lower value indicates a higher affinity.

TargetKi (nM)IC50 (nM)Target TypePotential Off-Target Effect
Dopamine D2 Receptor < 3[1]≤ 10[1]On-Target (Antagonist)Therapeutic antipsychotic effect
Dopamine D3 Receptor Moderate Affinity[1]-Off-Target (Antagonist)Contribution to antipsychotic effect, potential for mood-related side effects
Serotonin 5-HT2A Receptor Moderate Affinity[1]-Off-Target (Antagonist)May contribute to atypical antipsychotic properties, potential effects on mood and cognition
hERG Potassium Channel -320 - 550[2][3][4]Off-Target (Blocker)High Risk of Cardiotoxicity , QT prolongation, arrhythmias
Muscarinic Receptors Weak Affinity-Off-Target (Antagonist)Anticholinergic side effects (e.g., dry mouth, blurred vision)
Adrenergic Receptors Moderate Affinity-Off-Target (Antagonist)Orthostatic hypotension, dizziness

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity

This protocol allows for the determination of the binding affinity (Ki) of this compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radioligand specific for the target receptor

  • This compound stock solution

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagents: Dilute cell membranes, radioligand, and this compound to desired concentrations in assay buffer.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound (at a range of concentrations) or vehicle control

    • Radioligand (at a concentration near its Kd)

    • Cell membranes

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.[5]

  • Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 of this compound (the concentration that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Protocol 2: Whole-Cell Patch Clamp Assay to Assess hERG Channel Blockade

This electrophysiological technique directly measures the effect of this compound on hERG channel currents.[7][8]

Materials:

  • Cells stably expressing hERG channels (e.g., HEK293 cells)

  • External solution (e.g., in mM: 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4)

  • Internal solution (e.g., in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2)

  • Patch clamp rig with amplifier and data acquisition system

  • Borosilicate glass pipettes

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate hERG-expressing cells onto coverslips for recording.

  • Pipette Preparation: Pull and fire-polish borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration:

    • Approach a cell with the patch pipette and form a high-resistance seal (GΩ seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to gain electrical access to the cell's interior (whole-cell configuration).[9]

  • Record Baseline Currents: Apply a voltage-clamp protocol to elicit hERG currents and record a stable baseline. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

  • Drug Application: Perfuse the cell with the external solution containing this compound at various concentrations.

  • Record Drug Effect: Record the hERG currents in the presence of this compound.

  • Data Analysis: Measure the reduction in the hERG tail current amplitude at each concentration of this compound to determine the IC50 value.

Mandatory Visualizations

troubleshooting_workflow Troubleshooting Workflow for Unexpected Results with this compound start Unexpected Experimental Result Observed check_concentration Is the this compound concentration appropriate? start->check_concentration review_literature Review this compound's on- and off-target profile check_concentration->review_literature Yes modify_protocol Modify experimental protocol (e.g., lower concentration, use more specific antagonist) check_concentration->modify_protocol No perform_controls Perform control experiments (positive, negative, vehicle) review_literature->perform_controls evaluate_off_target Evaluate potential off-target effects perform_controls->evaluate_off_target binding_assay Conduct receptor binding assays evaluate_off_target->binding_assay Receptor-mediated? functional_assay Conduct functional assays (e.g., patch clamp for hERG) evaluate_off_target->functional_assay Ion channel-mediated? binding_assay->modify_protocol functional_assay->modify_protocol interpret_results Re-interpret results in light of off-target effects modify_protocol->interpret_results

Caption: Troubleshooting workflow for unexpected experimental results.

mesoridazine_pathways This compound On-Target and Key Off-Target Pathways cluster_on_target On-Target Pathway cluster_off_target Key Off-Target Pathway Mesoridazine_on This compound D2R Dopamine D2 Receptor Mesoridazine_on->D2R Antagonist Gi Gi Protein Activation D2R->Gi AC Adenylyl Cyclase Inhibition Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP PKA Decreased PKA Activity cAMP->PKA Therapeutic Antipsychotic Effect PKA->Therapeutic Mesoridazine_off This compound hERG hERG K+ Channel Mesoridazine_off->hERG Blocker K_efflux Reduced K+ Efflux hERG->K_efflux AP_prolongation Action Potential Prolongation K_efflux->AP_prolongation QT_prolongation QT Interval Prolongation AP_prolongation->QT_prolongation Arrhythmia Risk of Arrhythmia (Torsades de Pointes) QT_prolongation->Arrhythmia

Caption: this compound's on-target and key off-target signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a phenothiazine antipsychotic that primarily acts as an antagonist of the dopamine D2 receptor in the central nervous system.[10] This blockade is believed to be responsible for its therapeutic effects in treating schizophrenia.

Q2: What are the most significant off-target effects of this compound that I should be aware of in my research?

A2: The most critical off-target effect of this compound is its potent blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[2][3] This can lead to a prolongation of the QT interval in the heart's electrical cycle, which carries a significant risk of life-threatening cardiac arrhythmias, such as Torsades de Pointes.[2][11] This severe side effect led to its withdrawal from the US market. Other notable off-target effects include antagonism of serotonin 5-HT2A, muscarinic, and adrenergic receptors, which can contribute to a range of other effects.[1][12]

Q3: My experimental results are not what I expected based on D2 receptor antagonism alone. What could be the cause?

A3: Your unexpected results could be due to one or more of this compound's off-target effects. For example, if you observe effects on cellular processes regulated by serotonin, the 5-HT2A receptor antagonism of this compound might be a contributing factor.[1] Similarly, if you are working with cardiovascular models, the hERG channel blockade is a major confounding factor.[2][3] It is crucial to consider the full receptor binding profile of this compound when interpreting your data.

Q4: How can I minimize the impact of off-target effects in my experiments?

A4: To minimize off-target effects, consider the following strategies:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect to reduce the likelihood of engaging off-targets with lower affinity.

  • Use a more selective antagonist: If your research question is specifically about the D2 receptor, consider using a more selective D2 antagonist as a control to confirm that the observed effects are indeed mediated by D2 blockade.

  • Employ specific antagonists for off-targets: In some experimental setups, you can co-administer specific antagonists for the off-targets (e.g., a selective 5-HT2A antagonist) to block the off-target effects of this compound and isolate the D2-mediated response.

  • Utilize knockout/knockdown models: If available, using cell lines or animal models where the off-target of concern has been knocked out or knocked down can be a powerful way to dissect the on-target versus off-target effects of this compound.

Q5: Are there any commercially available tools or services to screen for off-target effects?

A5: Yes, several contract research organizations (CROs) offer receptor profiling services. These services can screen your compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target interactions. This can be a valuable step in characterizing the selectivity of a compound like this compound and understanding its full pharmacological profile.

References

Minimizing Mesoridazine degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of mesoridazine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during sample preparation?

A1: this compound, a phenothiazine derivative, is susceptible to degradation from exposure to light, elevated temperatures, and inappropriate pH conditions.[1] Oxidative stress is also a key factor in its degradation. Therefore, it is crucial to control these factors throughout the sample collection, processing, and storage stages.

Q2: What is the optimal pH range for maintaining this compound stability in solution?

A2: this compound is most stable in solutions with a pH between 4.0 and 6.5.[1] Exposure to strongly acidic or alkaline conditions can lead to hydrolysis and other degradation reactions. It is recommended to buffer samples within this pH range whenever possible.

Q3: How should I store my samples to minimize this compound degradation?

A3: To minimize degradation, samples containing this compound should be protected from light by using amber vials or by wrapping containers in aluminum foil. Samples should be stored at refrigerated (2-8 °C) or frozen (-20 °C or lower) temperatures to slow down potential degradation processes. For long-term storage, freezing at -80 °C is recommended.

Q4: What are the known degradation products of this compound?

A4: this compound is a metabolite of thioridazine, and its degradation pathways can be similar. A major metabolite and potential degradation product identified in plasma is the side-chain sulfone, also known as sulforidazine.[2] Other potential degradation products can arise from further oxidation of the sulfoxide group or modifications to the phenothiazine ring system, particularly under forced degradation conditions such as strong acid/base hydrolysis, oxidation, and photolysis.[3][4][5]

Q5: What analytical techniques are suitable for quantifying this compound and its degradation products?

A5: Several analytical methods are available for the quantification of this compound. Gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) are commonly used.[6] LC-MS/MS offers high sensitivity and selectivity, making it particularly well-suited for identifying and quantifying both this compound and its degradation products in complex biological matrices.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Steps
Incomplete Extraction - Ensure the chosen extraction solvent is appropriate for this compound's polarity. A mixture of a non-polar solvent like hexane and a more polar solvent like isoamyl alcohol is often effective. - Optimize the pH of the aqueous sample before extraction. For basic compounds like this compound, adjusting the pH to be 1-2 units above its pKa can improve extraction efficiency into an organic solvent. - Increase the volume of the extraction solvent or perform multiple extractions.
Degradation During Extraction - Perform all extraction steps under low light conditions or using amber glassware. - Keep samples on ice or in a refrigerated environment during processing. - Minimize the duration of each step, especially evaporation, and use a gentle stream of nitrogen.
Adsorption to Surfaces - Use silanized glassware or polypropylene tubes to minimize adsorption. - Pre-rinse pipette tips with the sample or standard solution.
Matrix Effects in LC-MS/MS - Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. - Optimize the chromatographic method to separate this compound from co-eluting matrix components. - Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE).
Issue 2: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Steps
Variable Sample Degradation - Standardize the time between sample collection and processing. - Ensure all samples are handled under identical light and temperature conditions. - Use a consistent method for thawing frozen samples (e.g., in a refrigerator or on ice).
Inconsistent Extraction Efficiency - Ensure thorough mixing (vortexing) during liquid-liquid extraction. - For SPE, ensure the column is properly conditioned and not allowed to dry out before sample loading. Use a consistent flow rate for all steps.
Instrumental Variability - Perform regular maintenance and calibration of analytical instruments. - Use a system suitability test before each analytical run to ensure the system is performing adequately.
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
Potential Cause Troubleshooting Steps
This compound Degradation - Compare the chromatograms of freshly prepared standards with those of aged or stressed samples. - Use LC-MS/MS to obtain mass spectra of the unknown peaks and compare them to the expected masses of potential degradation products (e.g., sulforidazine). - Conduct forced degradation studies (acid, base, peroxide, light, heat) on a pure this compound standard to generate and identify potential degradation products.[4][5]
Contamination - Analyze a blank sample (matrix without the analyte) that has been through the entire sample preparation process to identify any contaminants from solvents, reagents, or labware. - Ensure all solvents are of high purity (e.g., HPLC or LC-MS grade).
Co-eluting Matrix Components - Optimize the chromatographic gradient or mobile phase composition to improve the separation of the analyte from interfering peaks. - Utilize a more selective sample preparation technique to remove interfering substances.

Quantitative Data Summary

While specific quantitative data on this compound degradation during sample preparation is limited in the readily available literature, the following table provides general stability information based on its chemical properties and data for related phenothiazines. Researchers should perform their own stability assessments under their specific experimental conditions.

Condition Parameter Recommendation/Observation Expected Stability (General)
pH 4.0 - 6.5Maintain pH in this range for optimal stability.[1]High
< 4.0 or > 6.5Avoid prolonged exposure to strongly acidic or alkaline conditions.Low to Moderate
Temperature -80 °CRecommended for long-term storage.High
-20 °CSuitable for short to medium-term storage.High
2-8 °C (Refrigerated)Suitable for short-term storage (e.g., 24-48 hours). Protect from light.Moderate
Room Temperature (~25 °C)Minimize exposure time. Protect from light.Low
Light Protected from light (Amber vials)Always protect samples and solutions from light.[1]High
Exposed to ambient lightSignificant degradation can occur.Low

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is a general guideline based on methods for phenothiazines. Optimization may be required.

  • Sample Preparation:

    • To 1.0 mL of human plasma in a polypropylene tube, add 100 µL of an internal standard solution (e.g., a structurally similar phenothiazine not present in the sample).

    • Add 1.0 mL of a suitable buffer to adjust the pH to approximately 9-10 (e.g., 1M sodium carbonate). Vortex for 30 seconds.

  • Extraction:

    • Add 5.0 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 99:1 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase used for LC-MS/MS analysis. Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Serum

This protocol is a general guideline. The specific SPE cartridge and solvents should be optimized.

  • Sample Pre-treatment:

    • To 1.0 mL of serum, add 1.0 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge by sequentially passing 2.0 mL of methanol followed by 2.0 mL of the pre-treatment buffer. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 2.0 mL of the pre-treatment buffer to remove interfering substances.

    • Wash the cartridge with 2.0 mL of methanol to remove further impurities. Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound from the cartridge with 2.0 mL of a freshly prepared elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase. Vortex for 1 minute.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Visualizations

G cluster_workflow This compound Sample Preparation Workflow cluster_degradation Potential Degradation Points Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike D1 Light Exposure Sample->D1 Pretreat Pre-treatment (e.g., pH adjustment) Spike->Pretreat Extract Extraction (LLE or SPE) Pretreat->Extract D3 Incorrect pH Pretreat->D3 Evap Evaporation Extract->Evap D4 Oxidation Extract->D4 Recon Reconstitution Evap->Recon D2 High Temperature Evap->D2 Analysis LC-MS/MS Analysis Recon->Analysis

Caption: Workflow for this compound sample preparation with potential degradation points.

G cluster_troubleshooting Troubleshooting Low this compound Recovery Problem Low Recovery Observed Cause1 Incomplete Extraction Optimize Solvent | Adjust pH | Increase Volume Problem->Cause1 Possible Cause Cause2 Degradation During Prep Protect from Light | Use Cold Conditions | Minimize Time Problem->Cause2 Possible Cause Cause3 Adsorption to Surfaces Use Silanized Glassware | Use Polypropylene Problem->Cause3 Possible Cause Cause4 Matrix Effects Use IS | Optimize Chromatography | Improve Cleanup Problem->Cause4 Possible Cause G Thioridazine Thioridazine This compound This compound (Thioridazine-2-sulfoxide) Thioridazine->this compound S-Oxidation RingSulfoxide Thioridazine Ring Sulfoxide Thioridazine->RingSulfoxide Ring Sulfoxidation Sulforidazine Sulforidazine (Thioridazine-2-sulfone) This compound->Sulforidazine S-Oxidation

References

Validation & Comparative

Comparative analysis of Mesoridazine and chlorpromazine on receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the receptor binding profiles of two key phenothiazine antipsychotics, supported by experimental data and methodologies.

This guide provides a detailed comparative analysis of Mesoridazine and Chlorpromazine, two phenothiazine antipsychotic drugs, with a focus on their receptor binding affinities. Understanding the nuanced interactions of these compounds with various neurotransmitter receptors is crucial for elucidating their mechanisms of action, predicting their therapeutic effects, and anticipating their side-effect profiles. This document summarizes quantitative binding data, outlines typical experimental protocols, and visualizes key concepts to support research and development in neuropharmacology.

Data Presentation: Receptor Binding Affinities (Ki in nM)

The following table summarizes the inhibitory constants (Ki) of this compound and Chlorpromazine for a range of key neurotransmitter receptors. The Ki value represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity. Data presented is compiled from various sources, with a primary reliance on the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.

Receptor SubtypeThis compound (Ki, nM)Chlorpromazine (Ki, nM)Primary Function
Dopamine Receptors Antipsychotic effect, motor control, motivation
Dopamine D1>100020Cognition, locomotion
Dopamine D2<37.2Primary target for antipsychotic efficacy
Dopamine D3Moderate Affinity6.9Cognition, mood, reward
Dopamine D4-32.4Cognition, mood
Serotonin Receptors Mood, anxiety, cognition, sleep
5-HT1A>10001800Anxiolytic, antidepressant effects
5-HT2AModerate Affinity12Modulation of dopamine release, cognition
5-HT2C>100026Appetite, mood, psychosis
Adrenergic Receptors Blood pressure, heart rate, alertness
Alpha-1A119.1Blood pressure regulation
Alpha-1B145.4Smooth muscle contraction
Alpha-2A14001200Regulation of neurotransmitter release
Histamine Receptors Sleep-wake cycle, allergic response
Histamine H1164.25Sedation, weight gain
Muscarinic Receptors Cognition, autonomic functions
Muscarinic M1130077Learning and memory

Note: "Moderate Affinity" indicates that while specific Ki values were not consistently found across databases, the literature describes a significant but not high-affinity interaction. "-" indicates that reliable data was not available.

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities (Ki values) for this compound and Chlorpromazine is typically performed using in vitro competitive radioligand binding assays. This technique measures the ability of an unlabeled drug (the "competitor," e.g., this compound or Chlorpromazine) to displace a radioactively labeled ligand ("radioligand") that has a known high affinity and specificity for the target receptor.

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest, or homogenized brain tissue from animal models.

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors).

  • Test Compounds: this compound and Chlorpromazine of known concentrations.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH containing ions and other components to ensure optimal receptor binding.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Incubation: The receptor preparation is incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound or Chlorpromazine).

  • Equilibrium: The incubation is carried out for a specific time at a defined temperature to allow the binding reaction to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The amount of radioligand bound to the receptor decreases as the concentration of the test compound increases. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

logical_flow_of_comparative_analysis cluster_data_acquisition Data Acquisition cluster_analysis Analysis cluster_interpretation Interpretation Gather Ki Values (this compound) Gather Ki Values (this compound) Tabulate Data Tabulate Data Gather Ki Values (this compound)->Tabulate Data Gather Ki Values (Chlorpromazine) Gather Ki Values (Chlorpromazine) Gather Ki Values (Chlorpromazine)->Tabulate Data Compare Affinities Compare Affinities Tabulate Data->Compare Affinities Relate to Efficacy Relate to Efficacy Compare Affinities->Relate to Efficacy Relate to Side Effects Relate to Side Effects Compare Affinities->Relate to Side Effects

Caption: Logical flow for a comparative receptor binding analysis.

dopamine_d2_pathway Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds to G-protein (Gi) G-protein (Gi) D2 Receptor->G-protein (Gi) Activates Adenylate Cyclase Adenylate Cyclase G-protein (Gi)->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Reduces Downstream Effects Downstream Effects cAMP->Downstream Effects Leads to This compound / Chlorpromazine This compound / Chlorpromazine This compound / Chlorpromazine->D2 Receptor Blocks radioligand_binding_assay_workflow Receptor Prep Receptor Prep Incubation Incubation Receptor Prep->Incubation Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (IC50 -> Ki) Data Analysis (IC50 -> Ki) Scintillation Counting->Data Analysis (IC50 -> Ki)

A Comparative Guide to the In Vivo Antipsychotic-Like Effects of Mesoridazine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antipsychotic-like effects of Mesoridazine, a typical phenothiazine antipsychotic, with other representative antipsychotic agents. Due to its withdrawal from the market in 2004, recent comparative in vivo studies involving this compound are scarce. This guide, therefore, synthesizes available historical data for this compound and compares it with data for other antipsychotics, highlighting the pharmacological profile that defined its therapeutic use and limitations.

Executive Summary

This compound, a metabolite of thioridazine, exerts its antipsychotic effects primarily through dopamine D2 receptor antagonism. In vivo studies have validated its efficacy in models predictive of antipsychotic activity. However, its clinical use was hampered by a significant liability for extrapyramidal side effects (EPS), a characteristic feature of typical antipsychotics. This guide will delve into the experimental data that substantiates these effects, comparing them with the typical antipsychotic haloperidol and the atypical antipsychotic clozapine to provide a comprehensive pharmacological context.

Comparative In Vivo Efficacy and Side Effect Profile

The following tables summarize quantitative data from in vivo behavioral studies in rodents, which are standard preclinical models for assessing antipsychotic-like activity and potential for side effects. It is important to note that the data presented for this compound, Haloperidol, and Clozapine may be from different studies, and direct head-to-head comparisons were not always available. This should be considered when interpreting the results.

Table 1: Inhibition of Conditioned Avoidance Response (CAR)

The CAR test is a primary screening tool for antipsychotic efficacy. The ability of a drug to suppress the conditioned avoidance of an aversive stimulus is predictive of its clinical antipsychotic potency.

CompoundAnimal ModelEffective Dose (ED50) / Dose RangeReference
This compound RatData not available in direct comparative studies-
Haloperidol Rat~0.1 mg/kg[1]
Clozapine Rat10-20 mg/kg[2]

Note: While specific ED50 values for this compound in the CAR test were not found in the available comparative literature, its classification as a potent antipsychotic suggests it would be active in this model.

Table 2: Inhibition of Apomorphine-Induced Stereotypy

This test assesses the ability of a drug to block the stereotyped behaviors (e.g., sniffing, gnawing) induced by the dopamine agonist apomorphine, reflecting D2 receptor antagonism in the striatum.

CompoundAnimal ModelEffective Dose (ED50) / Dose RangeReference
This compound Rabbit Striatal Slices (in vitro)IC50 = 14.4 nM (vs. Apomorphine)[3]
Haloperidol Rat~0.05 mg/kg[4]
Clozapine RatLargely ineffective at blocking stereotypy[5]

Note: The in vitro data for this compound demonstrates its potent antagonism of dopamine-mediated effects.[3] Thioridazine, the parent compound of this compound, has been shown to enhance amphetamine-induced stereotypy at certain doses, an effect also seen with the atypical antipsychotic clozapine.[5]

Table 3: Induction of Catalepsy

The catalepsy test measures the induction of a state of immobility and muscle rigidity, which is a strong predictor of extrapyramidal side effect liability in humans.

CompoundAnimal ModelCataleptic Dose (ED50) / Dose RangeReference
This compound RatData not available in direct comparative studies-
Haloperidol Rat~0.3-0.5 mg/kg[2]
Clozapine RatGenerally does not induce catalepsy at antipsychotic doses[2]

Note: As a typical antipsychotic with a known profile of extrapyramidal side effects, this compound would be expected to induce catalepsy in a dose-dependent manner, similar to Haloperidol.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and comparison.

Conditioned Avoidance Response (CAR) in Rats
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual conditioned stimulus (CS) source is present.

  • Procedure:

    • Acquisition Training: A rat is placed in the shuttle box. The CS (e.g., a tone) is presented for a fixed duration (e.g., 10 seconds), followed by the unconditioned stimulus (US; e.g., a mild foot shock). The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (an avoidance response). If the rat does not move during the CS, the shock is delivered until it escapes to the other compartment (an escape response). Trials are repeated with an inter-trial interval. Training continues until a stable baseline of avoidance responding is achieved.

    • Drug Testing: Animals are pre-treated with the test compound (e.g., this compound, Haloperidol, Clozapine) or vehicle at various doses and time points before the test session. The number of avoidance responses, escape responses, and escape failures are recorded.

  • Endpoint: A selective decrease in the number of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.

Apomorphine-Induced Stereotypy in Rats
  • Procedure:

    • Habituation: Rats are individually placed in observation cages and allowed to habituate for a period of time.

    • Drug Administration: Animals are pre-treated with the test compound or vehicle. After a specified pre-treatment time, they are challenged with a subcutaneous injection of apomorphine (typically 0.5-1.5 mg/kg).

    • Observation: Immediately after apomorphine administration, stereotyped behaviors are observed and scored by a trained observer blind to the treatment conditions. Scoring is typically done at regular intervals over a 60-90 minute period.

  • Scoring: A rating scale is used to quantify the intensity of stereotyped behaviors, such as the one described by Costall and Naylor (1973): 0 = asleep or stationary; 1 = active; 2 = predominantly active with bursts of stereotyped sniffing and head movements; 3 = stereotyped activity with continuous sniffing, head movements, and periodic gnawing; 4 = continuous stereotyped gnawing or licking.

  • Endpoint: The ability of a test compound to reduce the stereotypy score induced by apomorphine indicates dopamine D2 receptor blockade.

Catalepsy Bar Test in Rats
  • Apparatus: A horizontal bar raised a few centimeters from a flat surface.

  • Procedure:

    • Drug Administration: Rats are treated with the test compound or vehicle.

    • Testing: At various time points after drug administration, the rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both forepaws from the bar (descent latency) is measured. A cut-off time (e.g., 180 seconds) is typically used.

  • Endpoint: A significant increase in the descent latency is indicative of catalepsy and is predictive of extrapyramidal side effects.

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action involves the blockade of postsynaptic dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain. It also exhibits antagonist activity at other receptors, including serotonin 5-HT2A receptors, which contributes to its overall pharmacological profile.

Dopamine D2 Receptor Signaling Pathway

The diagram below illustrates the canonical signaling pathway following D2 receptor activation and its blockade by an antagonist like this compound.

D2_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Response Neuronal Response (Inhibition) Downstream->Response This compound This compound This compound->D2R Blocks

Caption: this compound blocks dopamine D2 receptors, preventing dopamine-mediated inhibition of adenylyl cyclase.

Serotonin 5-HT2A Receptor Signaling Pathway

This compound's antagonist activity at 5-HT2A receptors is a feature it shares with atypical antipsychotics and is thought to contribute to a lower propensity for EPS compared to more selective D2 antagonists and may play a role in its effects on negative symptoms.

HT2A_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Activates Gq_protein Gq/11 Protein HT2AR->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Ca_release Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Response Neuronal Response (Excitation) Ca_release->Response PKC->Response This compound This compound This compound->HT2AR Blocks

Caption: this compound blocks 5-HT2A receptors, inhibiting serotonin-induced activation of the PLC pathway.

Experimental Workflow for Antipsychotic Drug Screening

The following diagram outlines a typical preclinical workflow for evaluating the antipsychotic-like properties of a compound like this compound.

workflow cluster_screening In Vivo Behavioral Screening cluster_evaluation Efficacy and Side Effect Evaluation car Conditioned Avoidance Response (CAR) efficacy Antipsychotic Efficacy car->efficacy Inhibition indicates stereotypy Apomorphine-Induced Stereotypy stereotypy->efficacy Inhibition indicates catalepsy Catalepsy Test eps Extrapyramidal Side Effect Liability catalepsy->eps Induction indicates start Test Compound (e.g., this compound) start->car start->stereotypy start->catalepsy

Caption: A typical workflow for in vivo validation of antipsychotic-like effects.

Conclusion

This compound's in vivo pharmacological profile, characterized by potent dopamine D2 receptor antagonism, aligns with its classification as a typical antipsychotic. While effective in preclinical models predictive of antipsychotic efficacy, its strong propensity to induce catalepsy in animal models foreshadowed the significant extrapyramidal side effects that limited its clinical utility and ultimately led to its withdrawal. The comparison with haloperidol highlights the shared characteristics of typical antipsychotics, while the contrast with clozapine underscores the distinct advantages of atypical agents in terms of a reduced liability for motor side effects. This comparative guide serves as a valuable resource for understanding the preclinical data that informs the clinical application and development of antipsychotic drugs.

References

Safety Operating Guide

Safe Disposal of Mesoridazine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Mesoridazine, a metabolite of the phenothiazine antipsychotic thioridazine, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. As there are no specific federal disposal guidelines for this compound, it must be managed as a chemical waste in accordance with local, state, and federal regulations, guided by information from its Safety Data Sheet (SDS) and general best practices for handling hazardous pharmaceutical compounds.

Core Principles for this compound Waste Management

Researchers and laboratory personnel must handle this compound with care, recognizing its potential health hazards. The substance is harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation[1]. Therefore, all handling and disposal procedures should be performed using appropriate Personal Protective Equipment (PPE), including gloves, eye protection, and a lab coat[1][2]. The primary disposal route for this compound and materials contaminated with it is through a licensed hazardous waste disposal company, often coordinated through the institution's Environmental Health and Safety (EHS) office[2][3][4].

Quantitative Data and Hazard Information

While specific quantitative disposal limits are determined by local regulations, the hazard profile of this compound and its parent class, phenothiazines, informs the required stringency of disposal protocols.

AttributeInformationSource
Chemical Name This compound[1]
Synonyms 10-[2-(1-methyl-2-piperidinyl)ethyl]-2-(methylsulfinyl)-10H-phenothiazine[1]
Hazard Statements Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.[1]
Precautionary Handling Avoid breathing dust/fume/gas/mist/vapors/spray. Wash thoroughly after handling. Wear protective gloves/clothing/eye protection.[1]
Primary Disposal Route Dispose of contents/container in accordance with local/regional/national/international regulations.[1]
Recommended Disposal Offer surplus and non-recyclable solutions to a licensed disposal company.[2]
Spill Cleanup Absorb with liquid-binding material (sand, diatomite, universal binders). Dispose of contaminated material as waste.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The following protocols provide detailed methodologies for the safe disposal of this compound waste streams in a research environment.

Protocol 1: Disposal of Unused or Expired this compound (Pure Compound)
  • Consult Institutional EHS: Before beginning, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on chemical waste disposal[3][4].

  • Labeling: Ensure the primary container of this compound is clearly labeled with its full chemical name and associated hazard symbols.

  • Waste Manifesting: Prepare a hazardous waste tag or manifest as required by your EHS office. Accurately list the chemical name, quantity, and any other required information.

  • Packaging: Place the original, securely sealed container into a secondary containment vessel to prevent breakage or leaks during storage and transport.

  • Storage: Store the packaged waste in a designated, secure hazardous waste accumulation area. This area should be segregated from incompatible materials[4].

  • Arrange Pickup: Contact your EHS office to schedule a pickup for the hazardous chemical waste[4]. Do not dispose of pure this compound in the regular trash or via the sanitary sewer.

Protocol 2: Disposal of Contaminated Labware and Debris

This protocol applies to items such as gloves, bench paper, pipette tips, and empty containers with trace contamination.

  • Segregation: Segregate all solid waste contaminated with this compound from non-hazardous lab trash.

  • Waste Container: Place all contaminated solid waste into a dedicated, clearly labeled hazardous waste container. For many institutions, this will be a black container for hazardous pharmaceutical waste[5]. The container must be durable, leak-proof, and have a secure lid.

  • Labeling: Label the container "Hazardous Waste" and list "this compound-contaminated debris" as the contents.

  • Storage and Pickup: Store the container in the designated satellite accumulation area until it is full or ready for a scheduled EHS pickup. Keep the container sealed when not in use[4].

Protocol 3: Disposal of Acutely Toxic "P-Listed" Waste

If the original container of this compound is being discarded, it may be considered a "P-listed" hazardous waste under the Resource Conservation and Recovery Act (RCRA) if this compound is on this list (note: this compound itself is not explicitly P-listed, but institutional policies may require treating it as such due to its toxicity).

  • Container Rinsing: For empty containers of highly toxic chemicals, the first three rinses must be collected and disposed of as hazardous waste[4].

  • Rinsate Collection: Collect the rinsate in a designated, sealed, and properly labeled hazardous waste container. The label should indicate "Aqueous waste with trace this compound."

  • Container Disposal: Once triple-rinsed, the container can be managed as non-hazardous solid waste, though institutional policies may vary[4].

  • EHS Coordination: Coordinate the pickup of the liquid rinsate waste with your EHS office.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Pathway start Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_type Type of Waste? fume_hood->waste_type pure_compound Unused/Expired Pure Compound waste_type->pure_compound Pure contaminated_solids Contaminated Solids (Gloves, Tips, Wipes) waste_type->contaminated_solids Solid contaminated_liquids Contaminated Liquids (Solvents, Rinsate) waste_type->contaminated_liquids Liquid dispose_pure Package in Secondary Containment Label as Hazardous Waste pure_compound->dispose_pure dispose_solids Collect in Labeled Solid Hazardous Waste Bin (e.g., Black Bin) contaminated_solids->dispose_solids dispose_liquids Collect in Labeled Liquid Hazardous Waste Container contaminated_liquids->dispose_liquids ehs_pickup Store in Designated Area Arrange Pickup with EHS dispose_pure->ehs_pickup dispose_solids->ehs_pickup dispose_liquids->ehs_pickup end Final Disposal via Licensed Vendor (Incineration) ehs_pickup->end

Caption: Workflow for this compound Waste Segregation and Disposal.

start This compound Spill Occurs ppe_check Ensure Appropriate PPE is Worn start->ppe_check contain Contain the Spill (e.g., with absorbent pads) ppe_check->contain absorb Absorb Spill with Inert Material (Sand, Diatomite, Vermiculite) contain->absorb collect Carefully Collect Contaminated Material into a Sealable Container absorb->collect label_waste Label Container as Hazardous Waste: 'this compound Spill Debris' collect->label_waste dispose Dispose of Container via EHS (Follow Protocol for Contaminated Solids) label_waste->dispose

Caption: Procedural Flow for Managing a this compound Spill.

References

Essential Safety and Logistics for Handling Mesoridazine in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Note: Mesoridazine was withdrawn from the U.S. market for clinical use in 2004 due to severe cardiac side effects.[1] It is now intended for laboratory research purposes only and is not safe for personal consumption.[2] The following guidelines are for handling this compound in a controlled research environment.

This compound is a phenothiazine derivative and an active metabolite of thioridazine.[3][4] Safety data for the closely related compound thioridazine hydrochloride indicates it is harmful if swallowed (Acute toxicity, Oral, Category 4), causes skin and eye irritation, and may cause respiratory irritation.[5] The toxicological properties of this compound itself have not been thoroughly investigated. Therefore, cautious handling is imperative.

Personal Protective Equipment (PPE)

Due to the lack of specific PPE guidelines for this compound, standard precautions for handling hazardous chemicals should be strictly followed. The level of PPE should be determined by a risk assessment of the specific procedures being performed.

Protection TypeRecommended EquipmentRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact. The liquid concentrate is a known skin irritant.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes and aerosols. This compound is classified as an eye irritant.[5]
Body Protection A fully buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of dust or aerosols, which may cause respiratory irritation.[5]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

  • Avoid breathing dust, fumes, or vapors.[5]

  • Do not eat, drink, or smoke when using this product.

  • Wash hands and skin thoroughly after handling.

  • The liquid concentrate can irritate the skin; if it is spilled on the skin, it should be washed off immediately with soap and water.[6]

  • Avoid unnecessary or prolonged exposure to sunlight, as this compound may cause photosensitivity.[6]

Storage: Proper storage conditions are essential for maintaining the stability of this compound.

FormulationStorage TemperatureAdditional Requirements
Oral Solution Below 25°C (77°F)Protect from light.[6]
Intramuscular 25°C (77°F)N/A
Tablet 25°C (77°F)N/A
Research Grade Solid -20°CKeep in the container it came in, tightly closed.[6]

Emergency Procedures

A clear, rehearsed emergency plan is crucial for managing accidental exposures or spills.

Skin Contact:

  • Immediately remove any contaminated clothing.[7]

  • Wash the affected area thoroughly with soap and water.[6]

  • Seek medical attention if irritation persists.

Eye Contact:

  • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

  • Seek immediate medical attention.

Ingestion:

  • If swallowed, call a poison control center or doctor immediately for treatment advice.

  • Rinse mouth with water.

  • Do not induce vomiting unless instructed to do so by medical personnel.

Inhalation:

  • Move the individual to fresh air.[8]

  • Seek medical attention if breathing becomes difficult.

Chemical Spill Response: The response to a chemical spill should be swift and systematic to contain the hazard and prevent exposure. All personnel should be familiar with the location of spill kits and emergency equipment.[7]

Spill_Response_Workflow A SPILL DETECTED B Alert personnel in the area and evacuate if necessary A->B C Assess the Hazard (e.g., size, location, substance) B->C D Is the spill major or involves a highly toxic substance? C->D E YES: Evacuate and call Emergency Services (911) D->E Yes F NO: Proceed with cleanup if trained and safe to do so D->F No G Don Appropriate PPE (Gloves, Goggles, Lab Coat) F->G H Contain the spill using absorbent materials G->H I Collect spill debris into a sealed, labeled hazardous waste container H->I J Decontaminate the spill area with soap and water I->J K Dispose of waste according to institutional guidelines J->K L Report the incident to the Laboratory Supervisor/EH&S K->L

Workflow for responding to a chemical spill.

Disposal Plan

Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, state, and federal regulations. A general procedure for the disposal of unused pharmaceutical products is as follows:

  • Do Not Flush: Do not dispose of this compound down the drain or toilet unless specifically instructed.

  • Consolidation for Disposal:

    • Mix the this compound (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.

    • Place the mixture in a sealed container, such as a plastic bag or a sealable container, to prevent leakage.

  • Final Disposal:

    • Dispose of the sealed container in the laboratory's hazardous chemical waste stream.

    • Ensure the container is clearly labeled as "Hazardous Waste" and includes the chemical name.

    • Remove or obscure all personal information from empty prescription bottles or packaging before recycling or discarding them.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mesoridazine
Reactant of Route 2
Reactant of Route 2
Mesoridazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.